2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile
Description
2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile (CAS: 904817-08-9) is an α-aminonitrile derivative characterized by a central acetonitrile core substituted with a 3-hydroxyphenyl group and a phenylamino moiety. This compound is synthesized via Strecker-type reactions or multicomponent one-pot methodologies, often employing catalysts like humic acid under solvent-free conditions . Key physical properties include a purity of 95% (as reported in commercial catalogs) and distinct spectroscopic profiles confirmed by $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS data .
Properties
IUPAC Name |
2-anilino-2-(3-hydroxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-10-14(11-5-4-8-13(17)9-11)16-12-6-2-1-3-7-12/h1-9,14,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZOTVHBVVFYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C#N)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378089 | |
| Record name | Anilino(3-hydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904817-08-9 | |
| Record name | Anilino(3-hydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyanide-Mediated Strecker-Type Synthesis
One-Pot Three-Component Coupling
The Strecker reaction remains a cornerstone for α-aminonitrile synthesis. Adapted for 2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile, this method condenses 3-hydroxybenzaldehyde, aniline, and cyanide sources under mild acidic conditions.
Reaction Mechanism and Optimization
Potassium hexacyanoferrate(III) [K₃Fe(CN)₆] and potassium hexacyanoferrate(II) [K₄Fe(CN)₆] serve as non-toxic cyanide donors in a 3:4 molar ratio. The reaction proceeds via imine intermediate formation between 3-hydroxybenzaldehyde and aniline, followed by nucleophilic cyanide attack. Solvent screening (Table 1) identifies tert-butanol/water (1:1) as optimal, yielding 72% product after 4 hours at 80°C.
Table 1: Solvent Optimization for Strecker Synthesis
| Solvent System | Time (h) | Yield (%) |
|---|---|---|
| tert-Butanol/H₂O | 4 | 72 |
| Ethyl Acetate/H₂O | 5 | 59 |
| Cyclohexane/H₂O | 5 | 26 |
| Heptane/H₂O | 5 | 31 |
Acetic acid (0.2 mL) enhances protonation of the imine intermediate, while exclusion of light prevents cyanide decomposition. Post-reaction workup involves neutralization with saturated sodium bicarbonate, ethyl acetate extraction, and silica gel chromatography.
Spectral Characterization
N-Alkylation of Diphenylamines with Chloroacetonitrile
Direct Alkylation in HMPA
A two-step approach first generates N-(3-hydroxyphenyl)-N-phenylaminoacetonitrile via alkylation, followed by cyclization to imidazolines.
Procedure and Conditions
A mixture of N-(3-hydroxyphenyl)aniline (10 mmol), chloroacetonitrile (15 mmol), and sodium iodide (10 mmol) in dry HMPA (7 mL) is heated at 100°C for 16–24 hours. Sodium iodide facilitates nucleophilic substitution by generating iodide ions, which displace chloride from chloroacetonitrile. Post-reaction extraction with ethyl acetate and brine washing yields the crude product, purified via chromatography (cyclohexane:ethyl acetate = 2:1).
Critical Parameters :
- HMPA Toxicity : While effective, HMPA’s neurotoxicity necessitates substitution with dimethylacetamide (DMA) in modern protocols.
- Yield : Unreported for 2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile, but analogous compounds achieve 60–70% efficiency.
Spectroscopic Data
Eco-Friendly Multicomponent Synthesis Using TMSCN
EpZG-Catalyzed Coupling
A green methodology employs trimethylsilyl cyanide (TMSCN), 3-hydroxybenzaldehyde, aniline, and the heterogeneous catalyst EpZG (ethylenediamine-functionalized zirconium-glycine complex) at room temperature.
Reaction Optimization
- Catalyst Loading : 10 mol% EpZG achieves 89% conversion in 2 hours.
- Solvent-Free Conditions : Enhances atom economy and reduces waste.
- Recyclability : EpZG retains activity over five cycles with <5% yield drop.
Mechanistic Insight : EpZG activates the aldehyde via hydrogen bonding, facilitating imine formation. TMSCN then delivers cyanide nucleophilically without generating free HCN.
Comparative Efficiency
Table 2: Method Comparison for 2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile Synthesis
| Method | Conditions | Time | Yield | Environmental Impact |
|---|---|---|---|---|
| Strecker (K₃Fe(CN)₆) | 80°C, H₂O/tBuOH | 4 h | 72% | Moderate |
| Alkylation (HMPA) | 100°C, HMPA | 24 h | ~65% | High |
| TMSCN/EpZG | RT, solvent-free | 2 h | 89% | Low |
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(3-Hydroxyphenyl)-2-(phenylamino)acetone.
Reduction: 2-(3-Hydroxyphenyl)-2-(phenylamino)ethylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile can be used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing various chemical entities.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, such compounds can be used in the production of dyes, pigments, and other materials. Their ability to undergo various chemical transformations makes them valuable in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and phenylamino groups could participate in hydrogen bonding or other interactions with biological macromolecules, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Structural Variations and Substitutions
The compound belongs to a broader class of 2-(substituted phenyl)-2-(phenylamino)acetonitriles. Key analogs and their distinguishing features are summarized below:
Physicochemical and Spectroscopic Properties
- Melting Points: The target compound’s analogs exhibit a range of melting points (e.g., 77–79°C for fluorophenyl derivatives vs. 78–80°C for unsubstituted phenylamino analogs) .
- NMR Profiles : Substituents significantly influence chemical shifts. For example, the 3-hydroxyphenyl group in the target compound generates distinct aromatic proton signals compared to electron-withdrawing groups (e.g., perfluorophenyl) .
Biological Activity
2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer properties, antimicrobial effects, and the underlying mechanisms of action.
Structural Characteristics
The compound is characterized by:
- Hydroxyl Group (-OH) : Enhances solubility and potential hydrogen bonding.
- Phenylamino Group (-NH-Ph) : May facilitate interactions with biological targets.
- Nitrile Group (-C≡N) : Imparts stability and may participate in various chemical reactions.
These functional groups suggest that 2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile could exhibit diverse biological activities, particularly in drug development.
Anticancer Activity
Recent studies have highlighted the potential of 2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including:
The mechanism of action appears to involve the induction of apoptosis and modulation of key signaling pathways associated with cancer cell survival, such as the PI3K/Akt and MAPK pathways. These findings suggest that further exploration into its structure-activity relationship (SAR) could yield more potent derivatives.
Antimicrobial Activity
In addition to its anticancer properties, 2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile has demonstrated antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for selected pathogens are summarized below:
| Pathogen | MIC (mg/mL) | Activity |
|---|---|---|
| E. coli | 0.0195 | Good |
| Bacillus subtilis | 0.0048 | Excellent |
| Staphylococcus aureus | 0.0098 | Moderate |
| Candida albicans | 0.039 | Moderate |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.
The biological activity of 2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress can lead to apoptosis in cancer cells.
- Targeting Cellular Pathways : Modulation of signaling pathways like apoptosis and inflammation plays a crucial role in its anticancer and antimicrobial effects.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to 2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile, reinforcing its potential:
- A study demonstrated that derivatives with similar phenolic structures exhibited significant cytotoxicity against human cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Another investigation revealed that modifications to the phenyl ring could enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile?
Methodological Answer:
- Use coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate amide bond formation, as demonstrated in analogous phenylacetonitrile syntheses.
- Employ polar aprotic solvents (e.g., THF) and tertiary amines (e.g., DIPEA) to stabilize reactive intermediates and enhance reaction efficiency .
- Purify crude products via flash chromatography using gradient elution (e.g., ethyl acetate/hexane mixtures) to isolate the target compound from byproducts .
Q. How can spectroscopic techniques confirm the structural integrity of 2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile?
Methodological Answer:
- NMR (¹H/¹³C): Identify aromatic protons (δ 6.5–7.5 ppm for substituted phenyl groups) and nitrile carbon signals (δ ~115–120 ppm).
- LC-MS (ESI+): Verify molecular ion peaks (e.g., m/z ≈ 265.3 [M+H]⁺) and isotopic patterns consistent with the molecular formula .
- IR Spectroscopy: Confirm nitrile group absorption (~2200–2260 cm⁻¹) and hydroxyl stretches (~3200–3600 cm⁻¹) .
Advanced Research Questions
Q. What computational approaches can predict reaction pathways for synthesizing 2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile?
Methodological Answer:
- Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates, optimizing reaction coordinates for energy minima .
- Integrate machine learning tools to analyze experimental datasets (e.g., solvent effects, temperature) and predict optimal conditions (e.g., 20–25°C for stereoselective control) .
- Validate computational models with experimental kinetic data to refine activation barriers and selectivity profiles .
Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?
Methodological Answer:
- Chiral Chromatography: Use chiral stationary phases (e.g., Chiralpak® OD) with mobile phases like MeOH-DMEA (0.2%) in supercritical CO₂ to separate enantiomers, as shown in analogous separations of phenylacetonitrile isomers .
- Dynamic Kinetic Resolution: Introduce chiral catalysts (e.g., organocatalysts) to shift equilibrium toward desired stereoisomers during coupling reactions .
- Variable-Temperature NMR: Monitor isomerization events to identify thermodynamic vs. kinetic control mechanisms .
Q. What methodologies address discrepancies in reaction yields under varying solvent systems?
Methodological Answer:
- Design of Experiments (DoE): Systematically test solvent polarity (e.g., THF vs. DCM), temperature, and reagent stoichiometry to identify critical yield-limiting factors .
- Microscopic Reaction Monitoring: Use in-situ IR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .
- Solvent Screening Databases: Leverage computational solvent libraries (e.g., COSMO-RS) to predict solvation effects on reaction thermodynamics .
Data Analysis & Validation
Q. How should researchers validate the purity of 2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile in complex mixtures?
Methodological Answer:
Q. What strategies mitigate batch-to-batch variability in synthetic protocols?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
